molecular formula C24H20ClN5O3 B2918156 RIP1 kinase inhibitor 1

RIP1 kinase inhibitor 1

Cat. No.: B2918156
M. Wt: 461.9 g/mol
InChI Key: JWKONLKXWPCOJF-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Receptor-interacting protein kinase 1 inhibitor 1 is a compound that inhibits the activity of receptor-interacting protein kinase 1. Receptor-interacting protein kinase 1 is a serine/threonine-protein kinase that plays a crucial role in regulating inflammation, cell death, and survival. Inhibition of receptor-interacting protein kinase 1 has been explored as a therapeutic strategy for various diseases, including neurodegenerative, autoimmune, and inflammatory diseases .

Mechanism of Action

RIPK1 is a key mediator of cell death and inflammation . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 has enabled the development of highly selective small-molecule inhibitors of its kinase activity . These inhibitors have demonstrated safety in preclinical models and clinical trials .

Future Directions

Potential applications of these RIPK1 inhibitors for the treatment of monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischemic and acute conditions, such as sepsis, are emerging . As researchers continue to delve into the mechanisms governed by RIPK1, it has become apparent that RIPK1 inhibitors may offer key therapeutic options that anti-TNF therapies do not .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of receptor-interacting protein kinase 1 inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, cyano, hydroxyl, and alkoxy groups . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of receptor-interacting protein kinase 1 inhibitor 1 involves scaling up the synthetic routes to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Receptor-interacting protein kinase 1 inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Properties

IUPAC Name

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKONLKXWPCOJF-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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